

VT-105 (BNC105): A Synergistic Approach in Combination Cancer Therapy

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Compound of Interest

Compound Name: VT-105

Cat. No.: B12370166

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A Comparative Guide for Researchers and Drug Development Professionals

VT-105, identified in scientific literature as BNC105, is a novel vascular disrupting agent (VDA) that has demonstrated significant potential in oncology, particularly when used in synergy with other cancer therapeutics. This guide provides an objective comparison of **VT-105's** performance in combination therapies, supported by preclinical and clinical experimental data.

Mechanism of Action: A Dual Approach to Cancer Therapy

VT-105 is a tubulin polymerization inhibitor that selectively targets and disrupts the tumor vasculature. This leads to a rapid shutdown of blood flow within the tumor, causing extensive hypoxia and subsequent necrosis of cancer cells. Beyond its vascular disrupting properties, **VT-105** also exhibits direct cytotoxic effects on cancer cells.

However, tumors can develop adaptive responses to the hypoxic environment induced by VDAs, primarily through the upregulation of survival signaling pathways such as the PI3K/Akt/mTOR and VEGF pathways. This adaptive resistance provides a strong rationale for combining **VT-105** with agents that target these escape mechanisms.

Preclinical Synergy of VT-105 with Targeted Therapies

Preclinical studies have explored the synergistic or additive effects of **VT-105** in combination with inhibitors of the VEGF and mTOR pathways in various cancer models.

Combination with mTOR Inhibitors

The mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often upregulated in response to hypoxic stress. Preclinical evidence strongly supports the combination of **VT-105** with mTOR inhibitors like everolimus. In a mouse renal cancer cell line (RENCA) xenograft model, the combination of BNC105 and everolimus resulted in a tumor growth inhibition (TGI) of 73%, which was statistically significant compared to the monotherapies (18% for BNC105 and 46% for everolimus). A similar additive effect was observed in a human renal carcinoma cell line xenograft (Caki-1) model, where the combination therapy increased TGI to 46% from 25% with BNC105 alone and 23% with everolimus alone.

Combination with VEGF Pathway Inhibitors

The hypoxia induced by **VT-105** also triggers the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), as a mechanism of tumor survival and revascularization. This provides a clear basis for combining **VT-105** with VEGF inhibitors. Studies have shown that combining BNC105 with the pan-VEGFR inhibitor pazopanib leads to enhanced antitumor activity. While specific TGI percentages for the pazopanib combination were not detailed in the provided search results, the combination was shown to be a promising therapeutic strategy.

Quantitative Data from Preclinical Studies

Cancer Model	Therapeutic Agent(s)	Tumor Growth Inhibition (TGI)	Reference
RENCA (mouse renal cancer) Xenograft	BNC105	18%	
Everolimus	46%		
BNC105 + Everolimus	73% (synergistic)		
Caki-1 (human renal carcinoma) Xenograft	BNC105	25%	
Everolimus	23%		
BNC105 + Everolimus	46% (additive)		

Clinical Evaluation of VT-105 in Combination Therapy

The promising preclinical results led to the clinical investigation of **VT-105** in combination with everolimus in patients with metastatic renal cell carcinoma (mRCC).

Phase I/II Clinical Trial of BNC105P with Everolimus (NCT01034631)

A Phase I/II clinical trial was conducted to evaluate the safety and efficacy of BNC105P (the phosphate prodrug of BNC105) in combination with everolimus in patients with mRCC who had previously been treated with VEGFR tyrosine kinase inhibitors.

The Phase I portion of the study established the recommended Phase II dose (RP2D) as BNC105P at 16 mg/m² administered intravenously on days 1 and 8 of a 21-day cycle, in combination with everolimus at 10 mg daily. The combination was found to be well-tolerated.

In the randomized Phase II part of the study, the combination of BNC105P and everolimus (Arm A) was compared to everolimus monotherapy (Arm B).

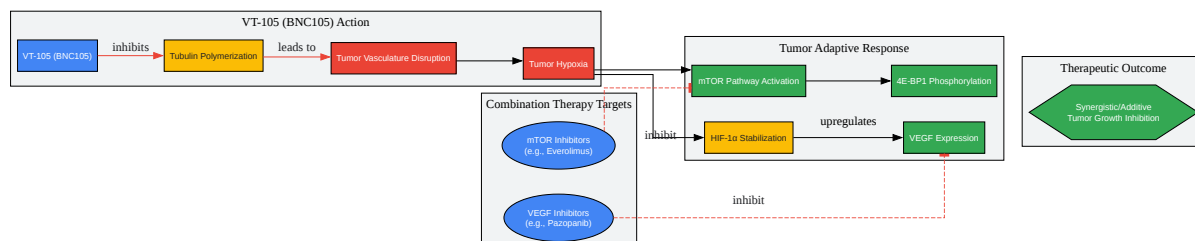
Clinical Trial Results: BNC105P with Everolimus in mRCC

Endpoint	BNC105P + Everolimus (Arm A)	Everolimus Monotherapy (Arm B)	p-value	Reference
6-Month Progression-Free Survival (6MPFS)	33.82%	30.30%	0.66	
Median Progression-Free Survival (PFS)	4.7 months	4.1 months	0.49	
Objective Response Rate (ORR)	1 Complete Response, 1 Partial Response	2 Partial Responses	-	

While the study did not meet its primary endpoint of a statistically significant improvement in 6-month progression-free survival, the combination therapy demonstrated a manageable safety profile and showed some evidence of clinical activity.

Signaling Pathways and Experimental Workflows

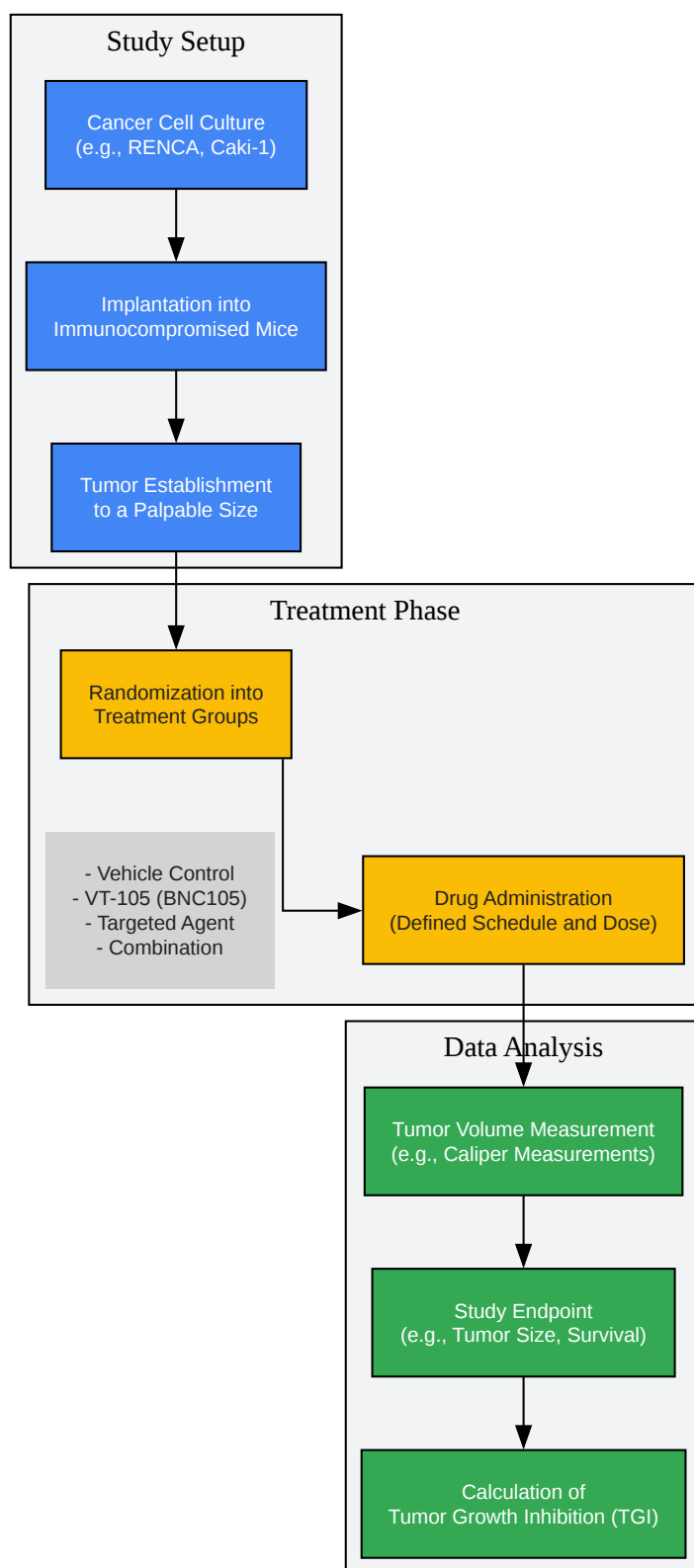
Signaling Pathway of VT-105 (BNC105) Induced Hypoxia and Synergy with Targeted Agents



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Caption: **VT-105** induced hypoxia and synergistic targeting.

General Experimental Workflow for Preclinical Xenograft Studies



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Caption: Preclinical xenograft study workflow.

Experimental Protocols

Preclinical Xenograft Models of Renal Cell Carcinoma

- **Cell Lines:** Murine renal adenocarcinoma (RENCA) and human renal cell carcinoma (Caki-1) cell lines were utilized.
- **Animal Models:** Immunocompromised mice (e.g., BALB/c nude mice) were used for the implantation of human cell lines.
- **Tumor Implantation:** A suspension of cancer cells was subcutaneously injected into the flank of the mice. Tumors were allowed to grow to a predetermined size before the initiation of treatment.
- **Treatment Groups:** Mice were randomized into several groups: vehicle control, BNC105 monotherapy, targeted agent (everolimus or pazopanib) monotherapy, and the combination of BNC105 and the targeted agent.
- **Drug Administration:** BNC105 was typically administered intravenously. Everolimus and pazopanib were administered orally. Dosing schedules and concentrations were optimized for each specific study.
- **Efficacy Assessment:** Tumor volumes were measured regularly using calipers. Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the tumor volumes in the treated groups to the vehicle control group. Animal survival was also monitored as a primary or secondary endpoint.

Phase I/II Clinical Trial in Metastatic Renal Cell Carcinoma (NCT01034631)

- **Study Design:** A multicenter, open-label, Phase I/II trial.
- **Patient Population:** Patients with metastatic clear cell renal cell carcinoma who had progressed after prior treatment with at least one VEGFR tyrosine kinase inhibitor.
- ****Phase I (**

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